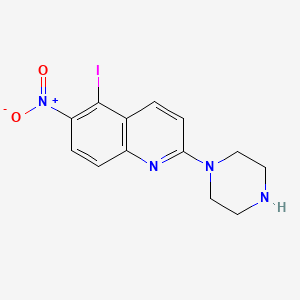
Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- is a complex organic compound that features a cyclohexanone ring substituted with a nitro-phenazinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- typically involves the reaction of cyclohexanone with nitrostyrene under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide, and the reaction is carried out under an inert atmosphere, such as argon, at room temperature for an extended period . The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenazinylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenazinylidene derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenazinylidene group can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 2-nitro-: Similar structure but lacks the phenazinylidene group.
Phenazine derivatives: Compounds with similar phenazinylidene groups but different substituents.
Uniqueness
Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- is unique due to the combination of the cyclohexanone ring and the nitro-phenazinylidene group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
21589-32-2 |
|---|---|
Formule moléculaire |
C18H15N3O3 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
2-(2-nitrophenazin-1-yl)cyclohexen-1-ol |
InChI |
InChI=1S/C18H15N3O3/c22-16-8-4-1-5-11(16)17-15(21(23)24)10-9-14-18(17)20-13-7-3-2-6-12(13)19-14/h2-3,6-7,9-10,22H,1,4-5,8H2 |
Clé InChI |
OHSPVDSNSKEFLB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)C2=C(C=CC3=NC4=CC=CC=C4N=C32)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)













